Tert-butyl 4-fluoro-3-formylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-fluoro-3-formylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18FNO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-fluoro-3-formylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and formylating agents. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which undergoes fluorination followed by formylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl 4-fluoro-3-formylpiperidine-1-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry: Tert-butyl 4-fluoro-3-formylpiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules .
Medicine: The fluorine atom can enhance the metabolic stability and bioavailability of the resulting compounds .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-3-formylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- Tert-butyl 4-formylpiperidine-1-carboxylate
- Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate
- Tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate
Uniqueness: Tert-butyl 4-fluoro-3-formylpiperidine-1-carboxylate is unique due to the specific positioning of the fluorine and formyl groups on the piperidine ring. This structural arrangement can impart distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H18FNO3 |
---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-3-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7-9H,4-6H2,1-3H3 |
InChI Key |
VEJFIKFHRCMYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C=O)F |
Origin of Product |
United States |
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